Product packaging for Isostearyl hydroxystearate(Cat. No.:CAS No. 162888-05-3)

Isostearyl hydroxystearate

Cat. No.: B066578
CAS No.: 162888-05-3
M. Wt: 553 g/mol
InChI Key: MZHRZGNAWRBAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isostearyl hydroxystearate is a unique, branched ester synthesized from isostearyl alcohol and hydroxystearic acid, engineered to deliver exceptional performance in advanced research applications, particularly in cosmetic science and dermatology. Its primary research value lies in its superior emollient properties and its ability to enhance the sensory profile and stability of complex formulations. The compound's mechanism of action is multifaceted: the branched isostearyl chain provides a non-greasy, dry skin feel and reduces viscosity, while the pendant hydroxyl group on the stearic acid backbone increases polarity, improving compatibility with a wide range of oils, waxes, and pigments. This structure prevents crystallization, ensuring formulation clarity and excellent thermal stability. Researchers utilize this compound to develop next-generation skincare products, sunscreens, and color cosmetics, where it functions as a highly effective pigment dispersant, stabilizer for UV filters, and a barrier-enhancing agent that improves skin moisturization without compromising aesthetics. Its non-comedogenic and low-irritancy profile also makes it a critical component in studies focused on sensitive skin and therapeutic topical formulations. This reagent is presented as a high-purity material to ensure reproducible results in method development, stability testing, and structure-activity relationship (SAR) studies of ester-based compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H72O3 B066578 Isostearyl hydroxystearate CAS No. 162888-05-3

Properties

CAS No.

162888-05-3

Molecular Formula

C36H72O3

Molecular Weight

553 g/mol

IUPAC Name

16-methylheptadecyl 12-hydroxyoctadecanoate

InChI

InChI=1S/C36H72O3/c1-4-5-6-25-30-35(37)31-26-21-17-13-14-18-22-27-32-36(38)39-33-28-23-19-15-11-9-7-8-10-12-16-20-24-29-34(2)3/h34-35,37H,4-33H2,1-3H3

InChI Key

MZHRZGNAWRBAAD-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C)O

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C)O

Synonyms

ISOSTEARYL HYDROXYSTEARATE

Origin of Product

United States

Synthetic Methodologies and Biocatalytic Pathways for Isostearyl Hydroxystearate

Classical Esterification Routes for Isostearyl Hydroxystearate Synthesis

Traditional chemical synthesis of esters like this compound primarily relies on esterification reactions, often catalyzed by acids.

Acid-Catalyzed Esterification: Reaction Mechanisms and Process Optimization

Acid-catalyzed esterification, a cornerstone of industrial ester production, proceeds through a well-established reaction mechanism. The process typically involves heating the carboxylic acid (hydroxystearic acid) and the alcohol (isostearyl alcohol) in the presence of a strong acid catalyst. sapub.orgcir-safety.org

The reaction mechanism initiates with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of the alcohol. The subsequent formation of a tetrahedral intermediate is a key step. This intermediate then undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the ester. nih.gov The removal of water is crucial as esterification is a reversible reaction, and its elimination shifts the equilibrium towards the product side, thereby increasing the ester yield. sapub.org

Process optimization is critical for maximizing the efficiency of acid-catalyzed esterification. Key parameters that are often manipulated include:

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the reactants or products.

Catalyst Concentration: Increasing the catalyst concentration can accelerate the reaction, but it can also promote unwanted side reactions and increase the cost of purification. researchgate.net

Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol, can shift the equilibrium to favor ester formation. ache.org.rs Studies on similar long-chain esters have shown that varying the acid-to-alcohol molar ratio significantly impacts conversion rates. ache.org.rs

Reaction Time: The duration of the reaction is optimized to achieve the desired conversion without promoting product degradation. nih.gov

Removal of Water: As a byproduct, the continuous removal of water is essential to drive the reaction to completion. sapub.org

Table 1: Factors Influencing Acid-Catalyzed Esterification

ParameterEffect on ReactionOptimization Considerations
Temperature Increases reaction rateBalance between rate and potential for side reactions/degradation
Catalyst Amount Increases reaction rateCost, potential for side reactions, and purification challenges
Molar Ratio Shifts equilibrium towards productsCost of excess reactant and separation complexity
Water Removal Drives equilibrium to completionEfficiency of water removal method (e.g., distillation, desiccants)

Catalytic Systems Beyond Acid Catalysis for Enhanced Efficiency and Selectivity

While strong mineral acids like sulfuric and phosphoric acid are effective, they present challenges such as equipment corrosion and difficulties in separation from the final product. csic.es This has spurred research into alternative catalytic systems.

Solid acid catalysts, such as silica-supported sulfuric acid and ion-exchange resins (e.g., Amberlyst-16), offer several advantages. csic.eskuwaitjournals.org These heterogeneous catalysts are easily separable from the reaction mixture, can often be regenerated and reused, and may exhibit higher selectivity, reducing the formation of byproducts. csic.es For instance, studies on the esterification of long-chain fatty acids have demonstrated high yields and selectivity using solid acid catalysts in both batch and continuous flow reactors. csic.es The efficiency of these catalysts is often linked to their structural properties, such as the number of acid sites and the nature of the support material. nih.gov For example, fly ash containing high percentages of iron oxide, alumina, and silica (B1680970) has been shown to be an effective catalyst for esterification due to the synergistic effect of these components. nih.gov

Metal-based catalysts, such as those containing tin, zinc, or titanium, also represent a viable alternative. cir-safety.orgnih.gov For instance, tetra n-butyl titanate has been used as a catalyst for the esterification of behenic acid with cetyl alcohol. cir-safety.org These catalysts can offer high activity and selectivity under specific reaction conditions.

Enzymatic Synthesis of this compound

Biocatalytic pathways, particularly those employing lipases, present a green and highly selective alternative to classical chemical synthesis for producing esters like this compound. mdpi.comresearchgate.net

Lipase-Catalyzed Esterification: Enzyme Selection, Immobilization Strategies, and Bioreactor Design

Lipases (E.C. 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or micro-aqueous environments, they can effectively catalyze the reverse reaction: ester synthesis. researchgate.netspringernature.com The synthesis of this compound can be achieved through the lipase-catalyzed esterification of isostearyl alcohol and hydroxystearic acid. cir-safety.org

Enzyme Selection: The choice of lipase (B570770) is crucial as different lipases exhibit varying specificities and stabilities. Lipases from sources such as Candida antarctica, Rhizomucor miehei, and Burkholderia cepacia are commonly used in ester synthesis due to their high activity and stability. mdpi.comresearchgate.net For example, Candida antarctica lipase B (CALB), often used in an immobilized form as Novozym 435, is a popular choice for its broad substrate specificity and high efficiency in various esterification reactions. nih.govnih.gov

Immobilization Strategies: To enhance their stability, reusability, and ease of separation from the reaction mixture, lipases are often immobilized on solid supports. mdpi.commdpi.com Common immobilization techniques include:

Adsorption: This simple method involves the physical binding of the lipase to a support, often a hydrophobic one, through interfacial activation. mdpi.com

Covalent Bonding: This involves the formation of strong chemical bonds between the enzyme and the support material.

Entrapment: The enzyme is physically confined within a porous matrix.

Immobilization can significantly improve the operational stability of the lipase, making the process more economically viable for industrial applications. mdpi.com

Bioreactor Design: The design of the bioreactor is critical for optimizing the enzymatic synthesis process. Different reactor configurations can be employed, including:

Batch Stirred-Tank Reactors (BSTRs): These are commonly used for their simplicity of operation. mdpi.com

Packed Bed Reactors (PBRs): These are suitable for continuous processes where the immobilized enzyme is packed into a column.

Fluidized Bed Reactors (FBRs): These can offer better mass transfer characteristics compared to packed bed reactors. mdpi.com

The choice of bioreactor depends on factors such as the scale of production, the form of the biocatalyst (free or immobilized), and the reaction kinetics. researchgate.net

Reaction Kinetics and Thermodynamic Considerations in Biocatalytic Systems

The kinetics of lipase-catalyzed esterification are often described by the Ping-Pong Bi-Bi mechanism. mdpi.comnih.gov In this model, the lipase first reacts with the acyl donor (hydroxystearic acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (isostearyl alcohol) attacks the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme. mdpi.com

Several factors can influence the reaction kinetics:

Substrate Concentration: High concentrations of either the acid or the alcohol can sometimes lead to substrate inhibition, where the excess substrate binds to the enzyme in a non-productive manner, thereby reducing the reaction rate. nih.govresearchgate.net

Temperature: Like most enzymatic reactions, the rate of lipase-catalyzed esterification increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. nih.gov

pH: The pH of the microenvironment around the enzyme can significantly affect its activity. nih.gov

From a thermodynamic perspective, the equilibrium of the reaction is governed by the concentrations of reactants and products. The removal of the water byproduct is essential to shift the equilibrium towards ester formation and achieve high conversion rates. sapub.org

Table 2: Comparison of Kinetic Models for Esterification

Kinetic ModelDescriptionRelevance to this compound Synthesis
Ping-Pong Bi-Bi A two-substrate reaction where one product is released before the second substrate binds.Commonly used to describe lipase-catalyzed esterification. nih.gov
Michaelis-Menten Describes the rate of enzymatic reactions by relating reaction rate to substrate concentration.Can be applied to individual substrate steps within the overall mechanism. nih.gov

Influence of Solvent Systems and Water Activity on Enzymatic Activity and Ester Yield

The choice of solvent is a critical parameter in lipase-catalyzed esterification. While solvent-free systems are an option and can be advantageous from an environmental and cost perspective, organic solvents are often used to dissolve the reactants and facilitate the reaction. researchgate.net

The properties of the solvent, particularly its polarity (often quantified by the logarithm of the partition coefficient, log P), can significantly impact enzyme activity and stability. nih.gov Hydrophobic solvents with a high log P value are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface, which is crucial for maintaining its active conformation. researchgate.net In some cases, co-solvent systems can be used to optimize both reactant solubility and enzyme performance. frontiersin.org Deep eutectic solvents (DESs) and ionic liquids are also being explored as "green" alternatives to conventional organic solvents. mdpi.comrsc.org

Water activity (a_w) , a measure of the availability of water in a system, is a key parameter in non-aqueous enzymology. nih.gov A minimal amount of water is essential for lipase activity, as it maintains the enzyme's conformational flexibility. mdpi.com However, an excess of water can promote the reverse reaction (hydrolysis), reducing the ester yield. researchgate.net Therefore, controlling the water activity at an optimal level is crucial for maximizing the synthesis of this compound. This can be achieved by adding a specific amount of water to the reaction medium or by using salt pairs to maintain a constant water activity. nih.gov Studies have shown that the optimal water activity can vary depending on the specific lipase and reaction system. nih.gov

Green Chemistry Approaches in this compound Production

The synthesis of specialty esters like this compound is increasingly shifting towards more sustainable and environmentally benign methodologies, in line with the principles of green chemistry. Traditional chemical synthesis routes often require high temperatures, pressures, and the use of aggressive catalysts, which can lead to significant energy consumption and the formation of unwanted byproducts. In contrast, green chemistry approaches, particularly biocatalytic pathways, offer milder reaction conditions, higher selectivity, and a reduced environmental footprint.

The primary green chemistry approach for producing this compound involves the enzymatic esterification of isostearyl alcohol and 12-hydroxystearic acid. This process utilizes lipases as biocatalysts. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or low-water environments, their catalytic activity can be reversed to favor the synthesis of esters. This characteristic makes them highly suitable for the production of esters like this compound. cir-safety.org

The use of immobilized enzymes is a key strategy in the green synthesis of this compound. Immobilization involves attaching the enzyme to a solid support, which offers several advantages:

Enhanced Stability : Immobilized enzymes often exhibit greater thermal and operational stability compared to their free counterparts.

Ease of Separation : The catalyst can be easily separated from the reaction mixture, simplifying downstream processing and product purification.

Reusability : Immobilized lipases can be recovered and reused for multiple reaction cycles, which is crucial for making the process economically viable.

A significant advancement in the green synthesis of hydroxy stearates is the use of solvent-free reaction systems. dss.go.th By eliminating organic solvents, these processes reduce volatile organic compound (VOC) emissions and minimize solvent-related toxicity and disposal issues. The reaction is conducted using only the substrates (isostearyl alcohol and 12-hydroxystearic acid) and the immobilized lipase.

Research into the enzymatic synthesis of hydroxy stearates has provided valuable insights into the optimal conditions for this reaction. A study on the esterification of 12-hydroxystearic acid with various long-chain fatty alcohols using an immobilized lipase from Rhizomucor miehei demonstrated high yields under optimized conditions. dss.go.th Although isostearyl alcohol was not specifically tested in this study, its structural similarity to the C8-C18 alcohols used suggests that these findings are highly relevant for the synthesis of this compound. The key parameters influencing the reaction include temperature, pressure, and enzyme concentration. The research indicated that yields between 82% and 90% could be achieved. dss.go.th

The reaction proceeds via a two-step mechanism. First, the 12-hydroxystearic acid forms an acyl-enzyme intermediate with the lipase. Subsequently, this intermediate is attacked by the hydroxyl group of the isostearyl alcohol, leading to the formation of the this compound ester and the regeneration of the free enzyme. A crucial aspect of this enzymatic process is its high selectivity, which minimizes the formation of byproducts and simplifies the purification of the final product. cir-safety.orgdss.go.th

The following table summarizes the research findings for the enzymatic synthesis of hydroxy stearates, which can be extrapolated for the production of this compound.

ParameterCondition/ValueReference
EnzymeImmobilized lipase from Rhizomucor miehei dss.go.th
Substrates12-Hydroxystearic Acid and Long-Chain Fatty Alcohols (C8-C18) dss.go.th
Reaction Temperature65 ± 2°C dss.go.th
Pressure2–5 mm Hg dss.go.th
Enzyme Concentration10% (w/w) dss.go.th
Ester Yield82–90% dss.go.th
SystemSolvent-free dss.go.th

Advanced Structural Elucidation and Molecular Characterization of Isostearyl Hydroxystearate

Spectroscopic and Diffraction Techniques for Supramolecular Organization

The self-assembly and resulting network of isostearyl hydroxystearate and analogous long-chain fatty acid derivatives are governed by non-covalent interactions, leading to complex, functional architectures. scielo.bracs.org Spectroscopic and diffraction methods are indispensable for probing these structures at various length scales.

X-ray Diffraction and Small-Angle X-ray Scattering (SAXS) for Self-Assembled Network Morphology and Lamellar Packing

X-ray diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful techniques to investigate the crystalline nature and long-range order within self-assembled systems. In studies of related long-chain hydroxy fatty acids, which serve as models for understanding the behavior of this compound, XRD patterns have been instrumental in revealing the molecular packing.

For instance, powder XRD studies on gels formed by (R)-12-hydroxy-N-(2-hydroxyethyl)octadecanamide (HS-2-OH), a derivative of hydroxystearic acid, in isostearyl alcohol reveal a distinct Bragg spacing. researchgate.netscielo.br This spacing is consistent with a lamellar structure where the molecules are arranged in a "head-to-tail" fashion, with the molecular length being a key determinant of the lamellar thickness. scielo.brresearchgate.net The diffraction patterns of these gels often show a primary Bragg spacing that corresponds to twice the calculated molecular length of the gelator, indicating a bilayer or interdigitated arrangement within the lamellae. researchgate.netscielo.br

SAXS analysis further elucidates the larger-scale organization, such as the formation of multilamellar vesicles in surfactant-based gels. xenocs.com The interlamellar d-spacing, which can be influenced by factors like the cooling rate during gel preparation, provides insight into the swelling and rigidity of the gel network. xenocs.com In organogels formed by similar structurants, SAXS has confirmed that the molecular interactions and self-assembly are dependent on the specific combination of the structurant and the solvent, leading to different physicochemical properties. researchgate.net

Table 1: XRD and SAXS Data for Related Hydroxy Fatty Acid Systems

Gelator SystemSolventTechniqueKey FindingReference
(R)-12-hydroxy-N-(2-hydroxyethyl)octadecanamide (HS-2-OH)Isostearyl alcoholXRDBragg spacing of 54.6 Å, consistent with twice the molecular length, suggesting a 'head-to-tail' packing arrangement. researchgate.netscielo.br
Long n-alkanesVarious organic liquidsXRDSuggests a lamellar arrangement of gelator molecules. scielo.br
Cetearyl alcohol and CTACWaterSAXSFormation of multilamellar vesicles with varying interlamellar d-spacing depending on the cooling process. xenocs.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive tool for probing the local molecular environment and conformational variations of molecules like this compound in solution and gel states. uea.ac.uk Conformational analysis through NMR can reveal the specific arrangements of the alkyl chains and the interactions between different parts of the molecule. nih.govgoogleapis.com

For related systems, such as biosynthetic precursor-type lipid A, detailed NMR analysis, including the use of regiospecifically 13C-labeled specimens, has enabled the description of regular molecular arrangements in both a monomolecular state and within supramolecular assemblies. nih.gov Such studies highlight the importance of hydrophobic interactions in maintaining the conformation of these molecules. nih.gov While specific NMR studies focused solely on this compound are not widely published, the principles derived from similar long-chain esters and amides are applicable. The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra can provide information about the torsion angles along the carbon backbone and the proximity of different functional groups, which is crucial for understanding how these molecules pack together. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Probing Hydrogen Bonding and Molecular Orientation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is particularly effective for studying the hydrogen bonding interactions that are critical to the self-assembly of hydroxystearates. nih.govnih.govmdpi.com The hydroxyl (-OH) and ester (-COO-) groups in this compound are capable of forming strong hydrogen bonds, which act as directional forces in the formation of fibrillar networks. researchgate.net

FTIR spectroscopy can distinguish between free and hydrogen-bonded hydroxyl groups by observing shifts in the O-H stretching frequency. mdpi.com In studies of analogous long-chain hydroxy acids and amides, FTIR has been used to confirm the presence of intermolecular hydrogen bonding between carboxylic acid head groups or secondary hydroxyl groups, which leads to the formation of dimers and larger aggregates. scielo.br The analysis of the amide I and II bands in related amide derivatives provides information on the strength and nature of hydrogen bonds. researchgate.net

Raman spectroscopy complements FTIR by providing information on molecular vibrations that may be weak or inactive in the infrared spectrum. nih.gov It is a non-destructive technique that requires minimal sample preparation and can be used to differentiate between different molecular compositions and identify specific functional groups. amazonaws.com In the context of cosmetic formulations containing esters like this compound, Raman spectroscopy can help identify the various components and their interactions. amazonaws.com

Microscopic Analysis of Assembled Structures

Microscopy techniques provide direct visualization of the self-assembled structures of this compound and related compounds, from the micrometer to the nanometer scale.

Polarizing Optical Microscopy of Crystallized and Gel Phases: Spherulite and Fibrillar Network Visualization

Polarizing optical microscopy (POM) is a valuable technique for observing the birefringent structures that form as this compound crystallizes or forms a gel. wikipedia.orgnih.govijdvl.com Birefringence arises from the anisotropic arrangement of molecules within a material, causing them to appear bright against a dark background when viewed between crossed polarizers. nikon.com

In organogels formed by derivatives of 12-hydroxystearic acid, such as (R)-12-hydroxy-N-(2-hydroxyethyl)octadecanamide in isostearyl alcohol, POM has revealed the presence of spherulites on the micrometer scale. researchgate.netscielo.brresearchgate.net Spherulites are spherical, semi-crystalline structures composed of radially growing crystalline lamellae. The formation of these spherulitic objects is a common feature in the self-assembled fibrillar networks of many low-molecular-weight organogelators. researchgate.net The morphology and size of these spherulites can be influenced by factors such as the cooling rate of the precursor sol phase. researchgate.net

Electron Microscopy (SEM, TEM) for Nanoscale Fibril Morphology and Aggregate Dimensions

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer higher resolution imaging to investigate the nanoscale morphology of the self-assembled fibrils and their aggregates.

In the isostearyl alcohol gel of (R)-12-hydroxy-N-(2-hydroxyethyl)octadecanamide, the structures observed are non-parallel, twisted fibrous bundles with diameters of approximately 100 nm. researchgate.netscielo.br These fibrous bundles are the fundamental building blocks of the larger spherulitic structures observed with POM. TEM studies of other self-assembling systems, like amyloid fibrils, have revealed detailed information about fibril width, crossover distance, and even the stacking of individual protein molecules. rug.nlnih.govupenn.edu Similar principles of analysis can be applied to understand the fibrillar architecture of this compound gels, providing insights into how individual molecules assemble into fibers, which then entangle to form the gel network. researchgate.netbiorxiv.org

Supramolecular Self Assembly and Gelation Mechanisms of Isostearyl Hydroxystearate Analogues

Formation of Self-Assembled Fibrillar Networks (SAFINs)

The gelation process is initiated by the self-assembly of isostearyl hydroxystearate analogues into one-dimensional, high-aspect-ratio structures, typically fibers or ribbons. These primary structures subsequently interact and entangle to form a space-filling, three-dimensional matrix known as a Self-Assembled Fibrillar Network (SAFIN), which entraps the solvent, leading to the formation of a gel. georgetown.edunih.govresearchgate.net The architecture and properties of the SAFIN are dictated by a combination of intermolecular forces.

Hydrogen bonding is a primary driving force in the self-assembly of hydroxystearic acid derivatives. rsc.orgresearchgate.net The molecules possess two key sites for hydrogen bond formation: the carboxylic acid head group (or the ester group in the case of this compound) and the hydroxyl group along the alkyl chain.

In the parent molecule, 12-hydroxystearic acid, the carboxylic acid groups typically form head-to-head dimers. rsc.org Subsequently, the hydroxyl groups at the C12 position form intermolecular hydrogen bonds, creating a network that extends along the longitudinal axis of the growing fiber. rsc.org This directional, cooperative hydrogen bonding is crucial for the one-dimensional growth of the primary aggregates. researchgate.net For this compound, while the ester group is a weaker hydrogen bond acceptor compared to a carboxylic acid, the hydroxyl group at the C12 position remains the dominant site for forming the extended hydrogen-bonding network that drives fibril formation. The presence of these strong, directional interactions leads to the formation of crystalline, fibrillar objects within the gel. nih.gov

Hydrophobic interactions also play a role, particularly in relation to the solvent. The self-assembly process can be seen as a micro-phase separation where the gelator molecules aggregate to minimize the unfavorable interactions between their polar (hydroxyl and ester/acid groups) and nonpolar (alkyl chain) segments and the solvent. The aggregation of the hydrophobic alkyl chains within the core of the fibers is an entropically favorable process that strengthens the network. researchgate.net

The chirality of the gelator molecule, specifically at the C12 position bearing the hydroxyl group, has a profound impact on the self-assembly process. Enantiomerically pure forms of 12-HSA are significantly more effective gelators than the racemic mixture. rsc.org This is because chirality can be expressed at the supramolecular level, leading to the formation of twisted or helical fibrillar structures. rsc.org The racemic mixture, in contrast, tends to form less-defined, platelet-like crystals that are less efficient at entrapping the solvent. rsc.org

Organogel Formation and Stability Mechanisms

The transition from a sol (a solution of the gelator) to a gel state is a complex process that depends on several factors, including the concentration of the gelator, the nature of the solvent, and the cooling rate.

The efficiency of a gelator is often quantified by its critical gelation concentration (CGC), which is the minimum concentration of the gelator required to form a stable, self-supporting gel at a given temperature. researchgate.net A lower CGC indicates a more efficient gelator. The CGC is highly dependent on the solvent, as the solubility of the gelator must be finely balanced: it must be soluble enough to be dissolved at a higher temperature but insoluble enough to precipitate and form a network upon cooling.

For analogues of this compound, such as nitrogen-containing derivatives of (R)-12-hydroxystearic acid, CGC values can be very low, often less than 1 wt% in various organic liquids. nih.gov The determination of CGC is typically performed by the tube inversion method, where a series of concentrations are prepared, and the lowest concentration that does not flow upon inversion is taken as the CGC.

Table 1: Representative Critical Gelation Concentrations (CGCs) of (R)-12-Hydroxystearic Acid (a close analogue) in Various Solvents This table provides data for the parent compound, 12-HSA, to illustrate the concept, as specific CGC data for this compound is not readily available in the reviewed literature.

Solvent CGC (wt%) Reference
Silicone Oil 0.5 researchgate.net
Acetonitrile 0.5 researchgate.net
Toluene 0.5 researchgate.net
Mineral Oil (Optically Pure D-12HSA) < 1.0 rsc.org

The choice of solvent has a dramatic influence on the self-assembly process and the final morphology of the gel network. researchgate.net The interactions between the solvent and the gelator molecules can affect the solubility, the kinetics of aggregation, and the preferred packing arrangement of the gelator molecules.

The nanostructure, microstructure, and supramolecular architecture of 12-HSA gels are all influenced by the chemical nature of the solvent. researchgate.net For instance, in solvents with low hydrogen-bonding Hansen solubility parameters (δh), 12-HSA tends to form more crystalline, fibrillar aggregates, resulting in translucent gels. researchgate.net In contrast, solvents with higher δh values may lead to less crystalline structures and more opaque gels. researchgate.net The morphology of the aggregates can range from long, thin, entangled fibers to spherulitic domains, which are larger, spherical superstructures composed of radiating crystalline fibers. Spherulites are often observed in more polar solvents or at faster cooling rates. nih.gov The specific morphology of the SAFIN directly impacts the macroscopic properties of the organogel, including its mechanical strength, thermal stability, and appearance. mdpi.com

Thixotropic Behavior and Mechanically Responsive Properties of this compound Gels

Gels formed from 12-HSA and its derivatives frequently exhibit pronounced thixotropic and mechanically responsive properties. researchgate.net Thixotropy is characterized by a reversible, time-dependent decrease in viscosity under applied shear stress, followed by a gradual recovery when the stress is removed. This behavior is intrinsically linked to the underlying supramolecular network. nih.gov

When a mechanical force (shear) is applied to the gel, the energy input is sufficient to disrupt the non-covalent hydrogen bonds holding the fibrillar network together. This breakdown of the SAFIN structure causes the gel to yield and flow like a liquid (a sol). Upon cessation of the shear, the molecules begin to re-associate, driven by the reformation of hydrogen bonds, and the three-dimensional network gradually rebuilds itself, allowing the system to recover its solid-like, viscoelastic properties. researchgate.net

The mechanical strength and recovery dynamics of these gels are highly sensitive to the specific molecular structure of the gelator. Studies on N-alkyl (R)-12-hydroxystearamides, close analogues of this compound, demonstrate that small changes in the alkyl chain attached to the headgroup can dramatically alter the gel's viscoelastic properties and recovery time. researchgate.net For this compound, the presence of the large, branched isostearyl group is expected to introduce significant steric hindrance. This branching can disrupt the highly ordered molecular packing typically seen with linear chain derivatives, potentially leading to a less crystalline and mechanically weaker gel network compared to its straight-chain counterparts. However, this disruption might also facilitate faster network breakdown and reformation, influencing the thixotropic recovery rate.

The mechanically responsive nature of these gels is quantified by rheological measurements, specifically the storage modulus (G'), which represents the elastic component (solid-like behavior), and the loss modulus (G''), which represents the viscous component (liquid-like behavior). In the gel state, G' is significantly higher than G''. During shear-induced breakdown, G' plummets, and upon rest, it recovers as the network reforms. Some organogels derived from 12-HSA show remarkably fast recovery, regaining a large portion of their viscoelasticity within seconds of shear cessation. nih.gov

Table 1: Rheological Properties of Analogue 12-HSA Derivative Gels
12-HSA Derivative GelatorSolventConcentration (wt%)Storage Modulus (G') (Pa)Recovery Time after ShearReference
(R)-12-Hydroxystearic Acid (12-HSA)Silicone Oil2.0~10,000 - 20,000&lt; 10 seconds (70% recovery) researchgate.net
(R)-12-hydroxy-N-(2-hydroxyethyl)octadecanamideIsostearyl Alcohol2.0~40,000~0.4 seconds (&gt;99% recovery) researchgate.net
(R)-12-hydroxy-N-(4-hydroxybutyl)octadecanamideIsostearyl Alcohol2.0~8,000~16.6 minutes (&gt;99% recovery) researchgate.net
(R)-12-Hydroxystearic Acid HydrazideEthylene Glycol0.4Not SpecifiedExhibits partial thixotropy nih.gov

Interfacial Phenomena and Self-Assembly at Liquid-Liquid and Liquid-Solid Interfaces

The molecular structure of this compound—an amphiphile with a polar head (ester and hydroxyl groups) and a large, non-polar, branched tail—dictates its behavior at interfaces. Interfacial phenomena are governed by the tendency of molecules to arrange themselves to minimize the system's free energy. hawaii.edu

At a liquid-liquid interface , such as an oil-water boundary, this compound molecules are expected to spontaneously adsorb and orient themselves. The polar ester and hydroxyl functionalities will preferentially interact with the aqueous phase, while the non-polar isostearyl and stearate (B1226849) hydrocarbon chains will be directed into the oil phase. This alignment reduces the interfacial tension between the two immiscible liquids. umsystem.edu Depending on the concentration and the specific liquids involved, this can lead to the formation of various self-assembled structures, such as stable monolayers. Studies on other long-chain fatty acids and their esters have shown that they can form condensed, liquid-crystalline phases at oil-water interfaces, which can significantly alter the properties of emulsions. nih.govnih.gov The branched nature of the isostearyl group in this compound would likely result in a less densely packed monolayer compared to a linear analogue, influencing the permeability and mechanical strength of the interfacial film. nih.gov

Crystallization Behavior and Polymorphism of Isostearyl Hydroxystearate Systems

Nucleation and Crystal Growth Kinetics of Isostearyl Hydroxystearate

The initial stages of crystallization, nucleation and subsequent crystal growth, are fundamental to the final microstructure of 12-HSA-based systems. The kinetics of these processes are highly sensitive to the surrounding environment.

Detailed research findings indicate that the solvent type has a strong effect on the nucleation behavior of 12-HSA, which in turn influences the peak nucleation rate, the length of the resulting fibers, the spatial distribution of mass, and the degree of branching. acs.org Nonisothermal kinetic models have been used to establish a correlation between the activation energy of nucleation, fiber length, and the induction time for nucleation in various solvents. acs.org However, no direct correlation has been established between these parameters and solvent polarity. acs.org The activation energies for nucleation have been shown to vary significantly, for example, from 2.2 kJ/mol in methyl oleate (B1233923) to 15.8 kJ/mol in glycerol. acs.org

The Avrami equation, a model used to analyze the kinetics of phase transformation, has been successfully applied to predict structural features of the 12-HSA fibrillar network, such as fiber length and, to a lesser degree, the induction time for nucleation. acs.org

Polymorphic Forms and Transitions in this compound Systems

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. While specific polymorphic data for this compound is not available in the reviewed literature, the parent molecule, 12-HSA, is known to exhibit polymorphism. researchgate.net The presence of a hydroxyl group on the stearic acid chain introduces chirality, which allows for the formation of unique self-assembled structures. researchgate.net These structures can undergo transitions, for instance, in response to changes in pH or temperature. researchgate.net The specific polymorphic forms and their transitions are crucial for the final properties of the material.

Influence of Cooling Rate and Applied Shear Fields on Microstructure and Crystallization Dynamics

The rate at which a 12-HSA solution is cooled and the application of shear during crystallization have a profound impact on the resulting microstructure and its physical properties.

Influence of Cooling Rate:

Different cooling rates lead to distinct microstructures in 12-HSA organogels. researchgate.netresearchgate.netnih.gov

High Cooling Rate (e.g., 30 °C/min): This typically results in a spherulitic microstructure, characterized by small, branched crystals. researchgate.netresearchgate.net Gels formed under these conditions tend to have a higher oil-binding capacity but a lower storage modulus and yield stress. researchgate.net

Low Cooling Rate (e.g., 1 °C/min): Slower cooling promotes the formation of a fibrillar network with more organized and thicker crystal formations. researchgate.netresearchgate.net This extended time for crystal alignment and network strengthening generally leads to a mechanically stronger gel. researchgate.net

Studies have shown that there is a critical cooling rate, around 5-7 °C/min, above and below which distinct behaviors in fiber length, induction time, rate constant, and peak nucleation rate are observed. acs.org This is thought to be related to whether the crystallization process is governed by mass transfer or thermodynamics. acs.org

Influence of Applied Shear:

The application of an oscillatory shear field during the crystallization of 12-HSA can significantly alter the microstructure. researchgate.net

At high cooling rates, applying shear can increase the incidence of spherulite nucleation. researchgate.net

At low cooling rates, shear can lead to a thickening of the crystal fibers. researchgate.net

However, the application of continuous and excessive shear, particularly past the gelation point, can be detrimental to the gel structure, resulting in a material with low elasticity and poor oil-binding capacity. researchgate.netcollectionscanada.gc.ca The timing and intensity of the applied shear can be tailored to control the final macroscopic properties of the gel. collectionscanada.gc.ca

Table 1: Effect of Cooling Rate on 12-HSA Organogel Properties

Cooling Rate Microstructure Mechanical Properties
High (30 °C/min) Spherulitic, high branching researchgate.netresearchgate.net Lower storage modulus, lower yield stress researchgate.net
Low (1 °C/min) Fibrillar, thicker crystals researchgate.netresearchgate.net Higher mechanical strength researchgate.net

Co-crystallization Phenomena with Other Lipids and Functional Components

The crystallization of 12-HSA can be influenced by the presence of other lipidic or functional molecules, a phenomenon known as co-crystallization. This is particularly relevant in complex cosmetic formulations where multiple ingredients are present.

In a study involving a biocompatible gel, isostearyl alcohol served as the solvent for the gelator N-lauroyl-l-glutamic acid di-n-butylamide. acs.org The formation of the fiber network in this system was driven by supersaturation, leading to crystallographic mismatch branching. acs.org This indicates that the properties of the lipid solvent, in this case, isostearyl alcohol, are integral to the crystallization of the gelling agent.

The presence of surfactants can also impact the crystalline network. For instance, the addition of a surfactant was found to disrupt the crystalline network of a gelator, leading to a reduction in gel density. researchgate.net

Rheological Properties and Material Science Applications of Isostearyl Hydroxystearate Based Systems

Viscoelastic Behavior of Isostearyl Hydroxystearate Gels and Formulations

The viscoelastic nature of formulations containing this compound is fundamental to their structure and performance. As these systems are semi-solids, they exhibit both elastic (solid-like) and viscous (liquid-like) properties. Rheological measurements, particularly oscillatory tests, are employed to quantify this behavior, providing insights into the internal structure of the gel network formed by the ester.

Characterization of Storage Modulus (G') and Loss Modulus (G'')

The viscoelastic properties of this compound-based gels are characterized by the storage modulus (G') and the loss modulus (G''). tuiasi.ro The storage modulus, G', represents the elastic component and is a measure of the energy stored in the material during deformation, which is subsequently recovered. nih.govrheologylab.com It reflects the solid-like behavior of the formulation. rheologylab.com The loss modulus, G'', represents the viscous component and measures the energy dissipated as heat during deformation; it is indicative of the liquid-like behavior. nih.govnih.gov

In a structured gel system formed with this compound, the storage modulus (G') is typically higher than the loss modulus (G'') within the linear viscoelastic region (LVR). nih.govmdpi.com This relationship (G' > G'') signifies a predominantly elastic, solid-like structure, where the material behaves more like a soft solid than a liquid. nih.govmdpi.com This dominant elastic character is crucial for the gel's ability to maintain its shape and suspend particles. The magnitude of G' provides a direct indication of the gel's strength or rigidity. tuiasi.romdpi.com

Frequency sweep tests are commonly performed to analyze the viscoelastic profile. mdpi.comtainstruments.com In these tests, a small, oscillating stress or strain is applied to the sample across a range of frequencies. For a stable gel network, both G' and G'' may show some frequency dependence, but G' will remain consistently above G'' and often exhibits a plateau, indicating a stable network structure. mdpi.comresearchgate.net The ratio of the loss modulus to the storage modulus (G''/G') is known as the loss tangent (tan δ). nih.gov For a viscoelastic solid where G' > G'', the tan δ value is less than 1, confirming the predominantly elastic nature of the material. nih.gov

Below is an interactive data table showing representative data from an oscillatory frequency sweep test on a model oleogel formulation structured with this compound.

Frequency Sweep Data for an this compound Oleogel

Angular Frequency (rad/s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Tan Delta (G''/G')Viscoelastic Behavior
0.112501300.104Elastic Dominant
1.012801450.113Elastic Dominant
10.013501700.126Elastic Dominant
100.014202000.141Elastic Dominant

Analysis of Yield Stress and Flow Behavior

Yield stress is a critical parameter for semi-solid materials like gels and is defined as the minimum stress required to initiate flow. azom.com Below the yield stress, the material deforms elastically, behaving like a solid. azom.com Once the applied stress exceeds the yield value, the internal structure breaks down, and the material begins to flow like a liquid. azom.compharmaceuticalprocessingworld.com This property is crucial for product performance, governing aspects such as stability against gravity, the force needed to dispense the product from packaging, and its behavior upon application. pharmaceuticalprocessingworld.com

The flow behavior of this compound formulations is typically pseudoplastic, or shear-thinning. pharmaceuticalprocessingworld.com This means the viscosity decreases as the shear rate increases. At rest (low shear), the high viscosity conferred by the gel network provides stability. During application, such as rubbing onto the skin (high shear), the viscosity drops, allowing for easy spreading. pharmaceuticalprocessingworld.com

Yield stress can be determined using several rheological methods:

Stress Ramp: In a controlled-stress rheometer, the applied stress is gradually increased, and the resulting strain or viscosity is monitored. The yield stress is often identified as the point where there is a sudden, significant increase in deformation or a peak in viscosity, signifying the transition from elastic deformation to flow. azom.comcosmeticsandtoiletries.com

Oscillatory Amplitude Sweep: An oscillatory test is performed where the strain amplitude is progressively increased at a constant frequency. researchgate.net The yield stress corresponds to the stress value at the limit of the linear viscoelastic region (LVR), where G' begins to decrease, indicating the onset of structural breakdown. nih.govresearchgate.net The crossover point where G' equals G'' is known as the flow point, which occurs beyond the yield stress. nih.gov

The following interactive table presents typical yield stress values for different types of formulations, illustrating how this compound can be used to modify this property.

Representative Yield Stress Values in Formulations

Formulation TypeConcentration of this compoundTypical Yield Stress (Pa)Associated Performance Characteristic
Firm LipstickHigh250 - 350Resists deformation in the tube, structured application.
Soft CreamMedium40 - 80Stable in jar, easy to scoop and spread. nih.gov
LotionLow5 - 15Easily pumpable, flows readily upon application. nih.gov

Rheology Modification Mechanisms in Complex Formulations

This compound functions as a rheology modifier by creating structure within the liquid phase of a formulation. The mechanisms behind this are rooted in its molecular structure and its interactions with itself and other components.

Network Formation and Entanglement in Oil-Based Systems

In oil-based systems, also known as oleogels, this compound acts as a low-molecular-weight organogelator. scconline.org Its ability to structure oils stems from the self-assembly of its molecules into a three-dimensional network. scconline.orgnih.gov This process is driven by specific intermolecular interactions. The hydroxyl group on the stearic acid portion of the molecule is capable of forming hydrogen bonds, which are critical for the initial association of molecules.

These associations lead to the formation of crystalline or semi-crystalline structures, often in the form of fibers, tubules, or platelets. nih.govsci-hub.se As these crystalline structures grow and interact, they form a network that physically entraps the liquid oil, effectively immobilizing it and transforming the liquid into a semi-solid gel. nih.govsci-hub.sersc.org The strength and properties of this gel network are influenced by factors such as the concentration of the gelator, the polarity of the oil, and the thermal history of the sample. rsc.org The branched isostearyl portion of the molecule likely influences the packing of these crystalline structures, contributing to the soft, buttery texture often associated with this ingredient. specialchem.com

Interactions with Other Rheology Modifiers, Polymers, and Surfactants

In complex cosmetic formulations, this compound does not act in isolation. Its interactions with other ingredients, such as polymers, co-emulsifiers, and surfactants, can significantly influence the final rheology. The performance and behavior of these mixed systems are governed by the interplay of hydrophobic and electrostatic interactions. nih.gov

Interactions with Surfactants: In emulsion systems, this compound can interact with surfactants at the oil-water interface and within the oil phase. The presence of surfactants can influence the crystallization of the ester, potentially altering the network structure. The association between surfactants and polymers in a formula can lead to the formation of micelle-like structures decorated with the polymer chain, which further modifies the bulk solution's properties. nih.govresearchgate.net The specific nature of the interaction—whether it is synergistic or antagonistic—depends on the chemical structures of the ester, surfactant, and any polymers present. researchgate.net

Engineering of Material Texture and Functional Performance through Rheological Control

The control of rheological properties is a primary tool for engineering the desired texture, sensory experience, and functional performance of a product. google.com By carefully selecting the concentration of this compound and combining it with other ingredients, formulators can precisely tune the final product characteristics.

The viscoelastic properties (G' and G'') and yield stress directly correlate to consumer-perceivable attributes:

Texture and Pick-Up: A high yield stress and dominant elastic modulus (G') result in a firm, solid-like texture that is easy to scoop from a jar without dripping.

Spreadability: Shear-thinning behavior is essential for good spreadability. A high viscosity at rest ensures stability, while a rapid decrease in viscosity under the shear of application allows the product to glide smoothly and evenly.

Skin Feel: The nature of the gel network influences the final skin feel. The soft, buttery network formed by this compound contributes to a lubricious, emollient feel that liquefies on contact with the skin. specialchem.com

Stability: A robust gel network with a sufficient yield stress is critical for the long-term stability of formulations, especially for suspending particles like pigments in makeup or beads in a scrub. mdpi.com

By manipulating the rheological profile, this compound allows for the creation of a wide range of product forms with distinct functional and sensory profiles, from rigid sticks to soft, spreadable creams.

Chemical Stability and Degradation Pathways of Isostearyl Hydroxystearate

Hydrolytic Stability and Degradation Kinetics of the Ester Linkage

The central feature of Isostearyl Hydroxystearate's structure is the ester bond, which is susceptible to hydrolysis—a chemical reaction with water that cleaves the bond, breaking the molecule down into its constituent isostearyl alcohol and 12-hydroxystearic acid. The rate and extent of this degradation are heavily dependent on the chemical environment.

The stability of the ester linkage in this compound is profoundly influenced by pH and the presence of water. Ester hydrolysis is catalyzed by both acidic and basic conditions. aston-chemicals.com Generally, the reaction is slowest in the neutral pH range. Significant degradation begins to occur at a pH lower than 5 or higher than 10. aston-chemicals.com In highly acidic environments (pH < 5), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. acs.org Conversely, in highly alkaline conditions (pH > 10), the ester is attacked by the more potent nucleophile, the hydroxide (B78521) ion (OH-), leading to saponification. acs.orgcosmeticsandtoiletries.com

The rate of hydrolysis is therefore directly related to the pH, accelerating as the pH moves further from the neutral range. aston-chemicals.com The molecular structure of this compound itself offers some degree of protection. Its long, branched isostearyl chain provides significant steric hindrance, which acts as a physical barrier that can block water's access to the ester group, thus enhancing its hydrolytic stability compared to simpler, straight-chain esters. aston-chemicals.com However, the presence of the hydroxyl (-OH) group on the stearate (B1226849) portion of the molecule increases its polarity, which can facilitate the hydrolytic reaction. aston-chemicals.com

Water activity (a_w), a measure of the availability of water for chemical reactions, also plays a critical role. An increase in water activity generally leads to an increased rate of degradation. nih.gov In formulations with low water content, the rate of hydrolysis is significantly reduced. carbodiimide.com Minimizing exposure to moisture is a key strategy for preserving the stability of ester-containing products. carbodiimide.com

Table 1: Illustrative Influence of pH on the Relative Rate of Ester Hydrolysis This table provides a generalized representation of how pH affects the degradation rate of a typical cosmetic ester. Specific rates for this compound are not publicly available.

pH ValueEnvironmental ConditionRelative Rate of HydrolysisPrimary Mechanism
< 3Strongly AcidicVery HighAcid-Catalyzed Hydrolysis
4-5Weakly AcidicModerateAcid-Catalyzed Hydrolysis
6-8Neutral / Near-NeutralLow (Most Stable)Neutral Hydrolysis
9-10Weakly AlkalineModerateBase-Catalyzed Hydrolysis
> 11Strongly AlkalineVery HighBase-Catalyzed Hydrolysis (Saponification)

Oxidative Degradation Mechanisms and Antioxidant Stabilization Strategies

This compound can be susceptible to oxidative degradation, a process involving reactions with oxygen that can produce undesirable byproducts. This process, often a free-radical chain reaction, can be initiated by factors like heat, light, and the presence of metal ions. fao.org The oxidation of lipids and esters typically involves the formation of hydroperoxides, which can then break down into a variety of secondary products, including aldehydes and ketones, potentially leading to changes in odor and product performance. researchgate.net

The structure of this compound contains a secondary hydroxyl group, which is analogous to the structure of ricinoleic acid found in castor oil. This feature is known to enhance oxidative stability by stabilizing double bonds, although this compound is derived from saturated fatty acids. mdpi.com Nonetheless, all esters can be vulnerable to oxidation over time.

To mitigate this degradation, antioxidant stabilization strategies are employed. Antioxidants function by interrupting the free-radical chain reaction. researchgate.net Common strategies include:

Free-Radical Scavengers: These are the most common types of antioxidants. Chain-breaking antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E) donate a hydrogen atom to lipid radicals, forming a stable complex and stopping the autoxidation chain reaction. carbodiimide.comresearchgate.net

Chelating Agents: Metal ions, such as iron and copper, can act as catalysts for oxidation reactions. fao.org Chelating agents like Ethylenediaminetetraacetic acid (EDTA) can complex with these metal ions, rendering them inactive and thereby slowing the degradation process. carbodiimide.com

The choice of antioxidant depends on the specific formulation and potential exposure conditions. Often, a combination of different types of antioxidants is used to provide comprehensive protection.

Thermal Stability and Analysis of Decomposition Products

The thermal stability of an ester is its ability to resist decomposition at high temperatures. For long-chain aliphatic esters like this compound, thermal degradation typically begins at temperatures around 200-275°C. dtic.milresearchgate.net The primary mechanism of decomposition at these temperatures is the random scission of the ester linkage. dtic.mil

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess thermal stability. iajps.com

TGA measures the change in mass of a sample as it is heated, identifying the temperature at which decomposition (mass loss) begins. mt.com

DSC measures the heat flow into or out of a sample as it is heated, detecting melting points, phase transitions, and the energy associated with decomposition. mdpi.com

For aliphatic polyesters, studies have shown that stability generally increases with the increasing chain length of the acid and alcohol components. dtic.milmdpi.com The decomposition of simple esters often proceeds through a cyclic elimination mechanism, provided a beta-hydrogen is available in the alcohol portion, leading to the formation of an alkene and a carboxylic acid. dtic.mil The decomposition products of more complex esters can include a variety of smaller volatile molecules, such as olefins, carbon dioxide, and cyclic ketones, resulting from secondary reactions. dtic.mil Analysis of these decomposition products can be performed using hyphenated techniques like TGA-Mass Spectrometry (TGA-MS), which identifies the chemical nature of the gases evolved during degradation. mt.com

Table 2: Typical Decomposition Temperature Ranges for Various Ester Types This table provides general thermal stability information. The specific decomposition temperature for this compound would be determined via TGA.

Ester TypeExampleTypical Onset of Decomposition (in N2)
Simple Aliphatic EsterEthyl Acetate (B1210297)~200-250°C
Long-Chain Aliphatic EsterCetyl Palmitate~250-300°C
Aliphatic PolyesterPolyethylene Adipate~275-325°C
Aromatic PolyesterPolyethylene Terephthalate~350-400°C

Photodegradation Pathways and Photostability Assessment

Photodegradation is the breakdown of molecules caused by the absorption of light, particularly ultraviolet (UV) radiation. For cosmetic ingredients, photostability is a critical parameter, as products are often exposed to sunlight through packaging or during use. researchgate.net

The photodegradation of esters can occur through several mechanisms. The absorption of UV photons can excite the molecule to a higher energy state, leading to bond cleavage. The primary pathways for ester photodegradation often involve the cleavage of the C-O bond adjacent to the carbonyl group. nih.gov This can generate free radicals that initiate further degradation reactions. The specific pathway can be influenced by the presence of oxygen and the solvent or matrix in which the ester is contained. nih.gov

Assessment of photostability is typically conducted following established guidelines, such as those from the International Council for Harmonisation (ICH), which involve exposing the substance to controlled sources of UV and visible light. acs.org The degradation is then quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) to measure the loss of the parent compound and the formation of degradation products. frontiersin.org The results of these tests determine if the substance is photolabile and whether protective measures, such as the use of UV-protective packaging, are necessary. researchgate.net

Computational Chemistry and Molecular Modeling of Isostearyl Hydroxystearate

Molecular Dynamics (MD) Simulations of Isostearyl Hydroxystearate Aggregates and Networks

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are instrumental in understanding how individual molecules interact and organize into larger structures. By simulating these systems, researchers can observe processes that are difficult to probe experimentally, such as the initial stages of aggregation and the dynamic nature of molecular networks. nih.gov All-atom MD simulations, where every atom is explicitly represented, can provide detailed information about the size distributions and dynamics of molecular aggregates. nih.gov

While direct MD simulation studies on this compound are not extensively published, valuable insights can be drawn from simulations of structurally similar molecules, such as 12-hydroxystearic acid (12-HSA) and its salts. These compounds are well-known organogelators and grease thickeners, and their self-assembly mechanisms are analogous to what would be expected for this compound. nih.govresearchgate.net

The self-assembly of this compound in non-polar organic media is the foundation of its function as a structuring agent. MD simulations can model the process where molecules, initially dispersed in a solvent, begin to form small clusters that grow into larger, elongated, or fibrillar aggregates. This process is driven by the minimization of unfavorable interactions between the non-polar solvent and the polar parts of the molecule (the hydroxyl and ester groups).

Simulations on analogous systems like 12-HSA show that these molecules can form entangled three-dimensional supramolecular networks. researchgate.net These networks are responsible for entrapping the solvent, leading to the formation of gels. The simulations can reveal the morphology of these networks, such as the formation of ribbon-like or fibrillar structures. researchgate.net For instance, simulations of 12-hydroxystearate salts in hexane (B92381) have shown the formation of strong, ring-like ordered nuclei which are the precursors to larger aggregates. nih.gov This process of forming one-dimensional objects that interact to create a 3D network is a key aspect of how these molecules structure liquids. researchgate.net

Simulation Parameter Description Relevance to this compound
Force Field A set of parameters describing the potential energy of the system.Determines the accuracy of atomic interactions. Common choices include AMBER, CHARMM, or GROMOS.
Solvent Model Explicit or implicit representation of the organic medium.Crucial for capturing solvent-solute interactions that drive self-assembly.
System Size & Duration Number of molecules and length of the simulation.Must be large and long enough to capture the formation of aggregates and network junctions. Microsecond-long simulations may be required. nih.gov
Thermodynamic Ensemble Conditions of the simulation (e.g., constant temperature and pressure - NPT).Ensures the simulation reflects realistic environmental conditions.

This table outlines typical parameters for MD simulations studying the self-assembly of long-chain fatty acid esters.

The stability and structure of this compound aggregates are primarily dictated by non-covalent intermolecular interactions. MD simulations allow for a detailed analysis of these forces, with hydrogen bonding being of particular importance due to the hydroxyl group on the stearate (B1226849) chain. researchgate.net

Hydrogen bonds form between the hydroxyl group of one molecule and the ester or hydroxyl group of a neighboring molecule. These bonds create a directional and cooperative network that promotes the longitudinal growth of fibers. researchgate.netresearchgate.net MD simulations can quantify the dynamics of these bonds, including their formation, breakage, and lifetimes. For example, simulations of lithium (R)-12-hydroxystearate showed a higher frequency of hydroxyl hydrogen bonding compared to the sodium salt, which helps explain its superior ordering and higher melting temperature. nih.gov

Interaction Type Contributing Molecular Groups Role in Aggregation
Hydrogen Bonding Hydroxyl (-OH), Ester (-COO-)Primary directional force driving the formation of fibrillar structures. nih.govresearchgate.net
Van der Waals Forces Isostearyl and Hydroxystearyl alkyl chainsStabilize the packed structure of the aggregates through dispersion interactions.
Dipole-Dipole Interactions Ester group (-COO-)Contribute to the alignment and cohesion of molecules within the network.

This table summarizes the key intermolecular interactions governing the self-assembly of this compound.

The flexibility of the isostearyl and hydroxystearate chains plays a significant role in how the molecules pack into larger assemblies. MD simulations can be used to perform a conformational analysis, exploring the preferred shapes and internal motions of a single this compound molecule and its behavior within an aggregate.

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Interpretations

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. frontiersin.org These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular properties that are not accessible through classical MD simulations. epfl.ch

For this compound, QM calculations can be used to:

Determine accurate molecular geometries: QM can optimize the structure of the molecule to find its lowest energy conformation.

Analyze hydrogen bond strength: By calculating the complexation energies of dimers or small clusters, QM can provide a precise measure of the strength of the hydrogen bonds holding the aggregates together. nih.gov For example, QM was used to establish the structure and complexation energies of dimers of analogous acetate (B1210297) salts to understand their aggregation behavior. nih.gov

Interpret spectroscopic data: QM methods can predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. researchgate.net By comparing calculated spectra to experimental data, researchers can confirm the presence of specific conformations or hydrogen-bonding patterns within a sample. frontiersin.org

Assess chemical reactivity: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and potential sites for chemical interaction. frontiersin.org

Combining QM calculations with MD simulations (QM/MM methods) can offer a powerful approach, where the chemically important region (like a hydrogen bond) is treated with high-level QM accuracy while the rest of the system is modeled with computationally less expensive classical mechanics. nih.gov

Coarse-Grained Modeling for Large-Scale Supramolecular Systems and Rheological Predictions

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and often limited to relatively small systems and short timescales. nih.govresearchgate.net To study the large-scale behavior of this compound, such as the formation of extensive networks and the resulting rheological (flow) properties, coarse-grained (CG) modeling is employed. nih.gov

In CG models, groups of atoms are represented as single "beads" or interaction sites. nih.gov This simplification reduces the number of degrees of freedom in the system, allowing for simulations of much larger systems over longer timescales. researchgate.net This approach is particularly well-suited for studying phenomena like the entanglement of polymer-like fibers and the response of the entire network to shear forces, which are directly related to viscosity and gel strength. utwente.nl

CG models are parameterized to reproduce certain properties of the underlying all-atom system or experimental data. schrodinger.com Once validated, these models can be used to predict macroscopic properties. For instance, CG simulations can be used to study how factors like concentration and temperature affect the viscosity and viscoelasticity of a formulation containing this compound. utwente.nl This approach is valuable in designing cosmetic or industrial formulations by providing a computational framework to screen ingredients and predict their impact on product performance. schrodinger.comschrodinger.com

Modeling Technique Level of Detail Typical Application for this compound
Quantum Mechanics (QM) ElectronicAccurate calculation of hydrogen bond energies; interpretation of IR/Raman spectra. nih.govfrontiersin.org
All-Atom Molecular Dynamics (MD) AtomicSimulation of initial self-assembly; detailed analysis of intermolecular forces. nih.gov
Coarse-Grained (CG) Modeling SupramolecularSimulation of large-scale network formation; prediction of rheological properties (e.g., viscosity). utwente.nl

This table compares the different computational modeling techniques and their applications to the study of this compound.

Future Research Directions and Emerging Applications

Development of Advanced Bioconversion Processes for Tailored Isostearyl Hydroxystearate Derivatives

The synthesis of this compound and its derivatives is increasingly moving towards biocatalytic processes, which offer high selectivity and milder reaction conditions compared to traditional chemical methods. mdpi.commdpi.com Enzymes, particularly lipases, are at the forefront of this research, catalyzing esterification and transesterification reactions to produce specialty esters. mdpi.commdpi.comresearchgate.net Future research is focused on developing advanced bioconversion techniques to create tailored derivatives of this compound with specific functionalities.

Advanced bioconversion strategies will likely involve the use of immobilized enzymes to enhance stability and reusability, a critical factor for industrial-scale production. nih.govresearchgate.net Researchers are exploring various microbial sources for lipases, such as Candida antarctica and Rhizopus oryzae, to identify enzymes with optimal performance for specific ester synthesis. nih.govresearchgate.net The goal is to move beyond simple synthesis and create a new generation of esters with customized properties, such as altered melting points, improved solubility, or enhanced sensory profiles, by precise modification of the fatty acid or alcohol moiety through enzymatic pathways. mdpi.commdpi.com This approach allows for the transformation of renewable bioresources into high-value specialty chemicals. mdpi.com

Table 1: Comparison of Biocatalytic Strategies for Specialty Ester Synthesis
Bioconversion StrategyKey Enzymes/MicroorganismsPotential Advantages for DerivatizationResearch Focus
Immobilized Enzyme CatalysisLipases (e.g., Novozym 435 from Candida antarctica)Enhanced enzyme stability, reusability, simplified product purification.Development of novel, robust immobilization supports and reactor configurations.
Whole-Cell BiocatalysisGenetically modified strains of microorganisms.Cost-effective (no enzyme purification needed), potential for multi-step synthesis within the cell.Strain engineering for higher yields and selectivity of specific ester derivatives.
Solvent-Free SynthesisVarious microbial lipases.Environmentally friendly ("green chemistry"), reduced downstream processing.Optimizing reaction conditions (temperature, molar ratios) to maximize conversion rates. researchgate.net
Metagenomic Library ScreeningNovel esterases from environmental DNA.Discovery of enzymes with unique catalytic properties for synthesizing novel structures.Screening diverse environments to find biocatalysts for specific, challenging esterification reactions. mdpi.com

Design of Novel Supramolecular Architectures and Stimuli-Responsive Functional Materials Utilizing this compound

The self-assembly properties inherent in fatty acid derivatives are a promising avenue for creating novel materials. nih.gov this compound, with its amphiphilic nature, long branched chain, and hydroxyl group capable of hydrogen bonding, is an excellent candidate for building complex supramolecular architectures. Future research will explore how to control the self-assembly of this molecule to form structures like micelles, vesicles, or liquid crystals, which can serve as advanced delivery systems or structuring agents in formulations.

A particularly exciting frontier is the development of "smart" or stimuli-responsive materials. These materials can undergo a controlled change in their structure or properties in response to external triggers such as temperature, pH, or light. researchgate.netmdpi.com For instance, fatty acid assemblies have been shown to transition from stabilizing structures to micelles upon a temperature increase induced by light, leading to the controlled destabilization of a foam. researchgate.net By incorporating this compound into such systems, it may be possible to design formulations that change their texture, release active ingredients on demand, or alter their optical properties when exposed to a specific stimulus. This could lead to innovative applications in areas like controlled-release cosmetics, smart textiles, and functional coatings. nih.govmdpi.comnih.gov

Table 2: Potential Stimuli-Responsive Systems Based on this compound
Type of StimulusPotential Molecular MechanismResulting Material FunctionPotential Application
Temperature (Thermo-responsive)Disruption of hydrogen bonds and hydrophobic interactions, leading to a phase transition (e.g., gel-to-liquid).On-demand release of an encapsulated active ingredient; texture transformation upon application to skin.Temperature-activated treatment products; sensory-changing formulations.
pH (pH-responsive)Protonation/deprotonation of functional groups, altering intermolecular forces and self-assembled structures.Targeted delivery to specific pH environments (e.g., skin surface vs. deeper layers); self-healing materials. mdpi.compH-balanced skincare; protective coatings that respond to environmental pH changes.
Light (Photo-responsive)Incorporation of a photo-sensitive moiety that, upon absorbing light, induces a structural change (e.g., via heat conversion). researchgate.netLight-activated release of actives; color or opacity change on demand.UV-triggered sun care products; decorative cosmetics with tunable appearance.
Magnetic FieldInclusion of magnetic nanoparticles within the supramolecular structure. nih.govGuided accumulation of the material at a target site; controlled release triggered by an external magnetic field. nih.govTargeted topical delivery systems.

Predictive Modeling and Machine Learning for Structure-Function Relationships in Complex this compound Formulations

Table 3: Application of Machine Learning in Formulations Containing this compound
Machine Learning Model / ApproachInput Data (Features)Predicted Output (Properties)Potential Impact on Formulation Design
Supervised Learning (e.g., Regression, Classification)Ingredient concentrations (including this compound), processing parameters (temperature, shear), molecular descriptors. learncanyon.comRheology (viscosity), emulsion stability, sensory panel scores (e.g., greasiness, smoothness), shelf-life. mdpi.comOptimization of ingredient ratios for desired texture and stability; reduction of trial-and-error experiments. patheon.com
Unsupervised Learning (e.g., Clustering)Large datasets of existing formulations and their measured properties.Identification of formulation archetypes; discovery of synergistic ingredient combinations.Revealing hidden patterns and relationships between ingredients to inspire novel formulation concepts.
Genetic AlgorithmsInitial component ratios, desired quality criteria (e.g., target viscosity, stability). greyb.comOptimized formulation recipes that meet multiple performance targets simultaneously. greyb.comAutomated, iterative refinement of formulations to achieve optimal performance profiles.
Molecular Dynamics SimulationsAtomic coordinates of this compound and other ingredients (e.g., lipids, water).Molecular interactions, self-assembly behavior, partitioning of molecules between phases. nih.govnih.govProviding mechanistic insights into how this compound structures a formulation at the molecular level.

Q & A

Q. Methodology :

  • Structural Analysis : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the ester bond and branching in the molecule. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can verify purity and molecular weight .
  • Stability Testing : Conduct hydrolysis studies by exposing the compound to acidic (pH <3) or alkaline (pH >10) conditions at elevated temperatures (e.g., 40–80°C). Monitor degradation products via thin-layer chromatography (TLC) or Fourier-transform infrared (FTIR) spectroscopy to track ester bond cleavage .

Basic: What experimental strategies address the insolubility of this compound in aqueous systems?

Q. Methodology :

  • Solubility Enhancement : Employ co-solvents (e.g., ethanol, propylene glycol) or surfactants (e.g., polysorbates) to create stable emulsions. Phase diagrams can optimize solvent ratios.
  • Dispersion Techniques : Use high-shear homogenization or ultrasonication to disperse the compound in water-based formulations. Characterize particle size distribution via dynamic light scattering (DLS) .

Advanced: How does this compound interact with other lipid components in multi-phase cosmetic formulations?

Q. Methodology :

  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to study melting/crystallization behavior and identify eutectic points with co-emollients (e.g., shea butter or synthetic waxes).
  • Rheological Studies : Use rotational rheometry to assess viscosity changes in formulations containing polymers (e.g., dimethicone) or other esters. This reveals synergistic effects on texture and spreadability .

Advanced: How can conflicting data on the skin irritation potential of this compound be resolved?

Q. Methodology :

  • Study Design Critique : Compare protocols from contradictory studies (e.g., concentration ranges, vehicle type, subject demographics). For example, irritation was absent at 25% in petrolatum but observed in ethanol-based solutions .
  • Mechanistic Investigation : Use reconstructed human epidermis (RhE) models to assess cytokine release (e.g., IL-1α) as a biomarker. Combine with transepidermal water loss (TEWL) measurements to quantify barrier disruption .

Advanced: What are the metabolic pathways of this compound in skin models, and how can metabolites be quantified?

Q. Methodology :

  • In Vitro Metabolism : Incubate the compound with human skin explants or 3D epidermal models. Extract metabolites (e.g., isostearyl alcohol, hydroxystearic acid) and identify them via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Enzyme Inhibition Studies : Use esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to confirm enzymatic hydrolysis as the primary metabolic route .

Advanced: How does this compound compare to structurally similar esters (e.g., isostearyl isostearate) in terms of emulsification efficiency?

Q. Methodology :

  • Comparative Emulsification Tests : Prepare oil-in-water emulsions with each ester and measure droplet size stability over time using laser diffraction.
  • Surface Tension Analysis : Use a tensiometer to compare interfacial tension reduction capabilities. This compound’s hydroxyl group may enhance hydrophilicity, improving emulsion stability .

Basic: What are the key synthetic routes for producing high-purity this compound?

Q. Methodology :

  • Esterification Reaction : React 12-hydroxystearic acid with isostearyl alcohol under acidic catalysis (e.g., sulfuric acid). Monitor reaction progress via acid value titration.
  • Purification : Use molecular distillation to remove unreacted precursors. Validate purity with gas chromatography (GC) and confirm ester bond formation via FTIR .

Advanced: How can researchers mitigate batch-to-batch variability in this compound’s physicochemical properties?

Q. Methodology :

  • Quality Control Protocols : Implement strict feedstock specifications for hydroxyl value (160–180 mg KOH/g) and acid value (<1 mg KOH/g).
  • Process Optimization : Use real-time reaction monitoring (e.g., in-line FTIR) to ensure consistent esterification endpoints. Statistical process control (SPC) charts can track critical parameters like temperature and pressure .

Advanced: What role does this compound play in modulating the rheology of anhydrous systems (e.g., lipsticks)?

Q. Methodology :

  • Texture Analysis : Use a texture analyzer to measure hardness and adhesiveness in lipstick prototypes. Compare formulations with/without the ester to isolate its thickening effect.
  • X-ray Diffraction (XRD) : Analyze crystalline structure changes in wax matrices (e.g., beeswax) to determine if the ester disrupts crystal packing, enhancing spreadability .

Advanced: How can computational modeling predict the compatibility of this compound with novel biodegradable polymers?

Q. Methodology :

  • Molecular Dynamics (MD) Simulations : Model interactions between the ester and polymers (e.g., polyhydroxyalkanoates) to predict miscibility. Calculate Hansen solubility parameters to assess compatibility.
  • Experimental Validation : Prepare blends and characterize phase behavior using atomic force microscopy (AFM) and DSC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.